PROTAC PTPN2 degrader-2

PTPN2 degradation DC50 PROTAC potency

PROTAC PTPN2 degrader-2 (also designated as example 187B, CAS 2912307-38-9) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that induces ubiquitin-proteasome-dependent degradation of protein tyrosine phosphatase non-receptor type 2 (PTPN2; also known as TC-PTP). The compound consists of a PTPN2-targeting warhead covalently linked to an E3 ubiquitin ligase recruitment moiety (likely VHL- or CRBN-based), enabling catalytic, sub-stoichiometric target elimination.

Molecular Formula C49H49ClN6O11S2
Molecular Weight 997.5 g/mol
Cat. No. B12383168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC PTPN2 degrader-2
Molecular FormulaC49H49ClN6O11S2
Molecular Weight997.5 g/mol
Structural Identifiers
SMILESCC1(CC(CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C
InChIInChI=1S/C49H49ClN6O11S2/c1-49(2)24-32(51-31-9-4-7-29(23-31)43-41(50)42(67-25-39(58)59)44(68-43)47(62)63)18-21-55(49)69(65,66)26-27-6-3-8-30(22-27)52-48(64)54-19-16-28(17-20-54)33-12-13-36-40-34(33)10-5-11-35(40)46(61)56(36)37-14-15-38(57)53-45(37)60/h3-13,22-23,28,32,37,51H,14-21,24-26H2,1-2H3,(H,52,64)(H,58,59)(H,62,63)(H,53,57,60)/t32-,37-/m0/s1
InChIKeyGTNMUWOJHCUFGS-OCZFFWILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC PTPN2 Degrader-2: Baseline Profile and Compound Identification for Procurement Evaluation


PROTAC PTPN2 degrader-2 (also designated as example 187B, CAS 2912307-38-9) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that induces ubiquitin-proteasome-dependent degradation of protein tyrosine phosphatase non-receptor type 2 (PTPN2; also known as TC-PTP) . The compound consists of a PTPN2-targeting warhead covalently linked to an E3 ubiquitin ligase recruitment moiety (likely VHL- or CRBN-based), enabling catalytic, sub-stoichiometric target elimination . Its reported potency (DC50 <50 nM) positions it among the most active PTPN2 degraders identified to date . This compound is supplied for research use only, with documented applications in cancer immunotherapy and metabolic disease modeling .

Why Generic Substitution Fails: Quantitative Differentiation of PROTAC PTPN2 Degrader-2 from Closest Analogs


PTPN2 degraders exhibit profound, non-interchangeable variation in degradation potency (DC50 spanning ~35 nM to >200 nM), selectivity over the highly homologous PTP1B (spanning ~60-fold to >110-fold), and in vivo pharmacodynamic efficacy [1]. Simple inhibitor-based approaches (e.g., ABBV-CLS-484) differ mechanistically, targeting the active site rather than eliminating the scaffolding functions of PTPN2 . Furthermore, PROTAC architecture—linker composition, E3 ligase choice, and warhead affinity—dictates ternary complex stability and degradation efficiency in a cell-type- and context-dependent manner, rendering cross-degrader substitution unreliable without direct comparative data [1]. The following evidence establishes where PROTAC PTPN2 degrader-2 provides distinct, quantifiable performance advantages relative to alternative PTPN2-targeting agents.

Product-Specific Quantitative Evidence Guide for PROTAC PTPN2 Degrader-2 Procurement and Selection


Potency: DC50 Comparison of PROTAC PTPN2 Degrader-2 Versus TP1L and PVD-06 in Cellular Degradation Assays

PROTAC PTPN2 degrader-2 demonstrates a DC50 value of <50 nM for PTPN2 degradation in both 293T.109 and B16F10.4 cells following 24-hour treatment . This potency is comparable to the first-generation selective TC-PTP degrader TP1L (DC50 = 35.8 nM) [1] and substantially exceeds that of the structurally distinct PVD-06 degrader (DC50 = 217 nM) . The enhanced degradation efficiency of PROTAC PTPN2 degrader-2 relative to PVD-06 may translate to lower effective concentrations in cellular assays requiring maximal PTPN2 ablation.

PTPN2 degradation DC50 PROTAC potency

In Vivo Antitumor Efficacy of PROTAC PTPN2 Degrader-2 in Syngeneic MC38 Colorectal Cancer Model

In a syngeneic MC38 colorectal cancer model, PROTAC PTPN2 degrader-2 administered at 10 mg/kg intravenously once weekly for three weeks induced apparent tumor stasis and shrinkage . The treatment was well tolerated without obvious adverse health events . This in vivo activity profile distinguishes PROTAC PTPN2 degrader-2 from early-stage degraders lacking reported in vivo efficacy data (e.g., TP1L and PVD-06 have not publicly disclosed comparable tumor growth inhibition studies) [1].

in vivo efficacy tumor growth inhibition MC38 model

Mechanistic Differentiation: PROTAC-Mediated Degradation Versus Active-Site Inhibition of PTPN2

Unlike active-site inhibitors such as ABBV-CLS-484 (Osunprotafib) which reversibly block phosphatase activity (PTPN2 IC50 = 1.8 nM) , PROTAC PTPN2 degrader-2 eliminates the entire PTPN2 protein, thereby ablating both enzymatic and scaffolding functions . This mechanistic distinction is critical for applications where complete removal of the target protein is required to fully dissect PTPN2-dependent signaling networks or overcome compensatory scaffolding interactions that inhibitors cannot address. No direct head-to-head comparison data are currently available; this inference is based on the established mechanism of PROTAC degraders.

PROTAC catalytic degradation active-site inhibitor

Selectivity Profile: Limitations and Comparative Context of PROTAC PTPN2 Degrader-2 Versus TP1L and PVD-06

Currently, publicly available datasheets for PROTAC PTPN2 degrader-2 do not report quantitative selectivity data (e.g., fold-selectivity over PTP1B) . In contrast, the closely related degrader TP1L exhibits >110-fold selectivity for TC-PTP over PTP1B [1], while PVD-06 demonstrates >60-fold selectivity . The absence of reported selectivity metrics for PROTAC PTPN2 degrader-2 represents a critical data gap; users requiring stringent isoform selectivity should consider orthogonal validation or direct comparison with TP1L/PVD-06. This evidence item is therefore flagged as a limitation rather than a differentiator.

selectivity PTP1B off-target degradation

Best Research and Industrial Application Scenarios for PROTAC PTPN2 Degrader-2


Cancer Immunotherapy Target Validation and Mechanistic Studies

PROTAC PTPN2 degrader-2 is optimally suited for in vitro and in vivo experiments aimed at validating PTPN2 as a cancer immunotherapy target. Its potent degradation (DC50 <50 nM) enables complete target ablation in tumor and immune cell lines, while the demonstrated in vivo tumor stasis in the MC38 syngeneic model supports preclinical efficacy evaluation in combination with immune checkpoint inhibitors or CAR-T cell therapies.

Metabolic Disease Research Requiring Sustained PTPN2 Suppression

For studies investigating PTPN2's role in insulin signaling, glucose homeostasis, or obesity-associated inflammation, PROTAC PTPN2 degrader-2 offers a catalytic degradation mechanism that may provide sustained target suppression following compound washout . This contrasts with reversible inhibitors, which require continuous exposure to maintain target engagement.

Direct Comparison Benchmarking Against Other PTPN2-Targeting Agents

Given its reported in vitro potency and in vivo activity , PROTAC PTPN2 degrader-2 serves as a benchmark compound for head-to-head comparisons with next-generation PTPN2 degraders or inhibitors. Its established DC50 value (<50 nM) and in vivo dosing regimen (10 mg/kg i.v. QW) provide a well-defined reference point for evaluating new chemical entities.

Studies Investigating Scaffolding Functions of PTPN2

Because PROTAC PTPN2 degrader-2 eliminates the entire protein rather than merely inhibiting phosphatase activity , it is the appropriate tool for dissecting PTPN2's non-catalytic scaffolding roles in JAK/STAT signaling complexes. This application is not addressable with active-site inhibitors such as ABBV-CLS-484 .

Technical Documentation Hub

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